
5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one is a chemical compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one typically involves the transformation of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic (heterocyclic) compounds, and modifications of furan derivatives . One common method includes the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or atomic chlorine in the presence of oxygen can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield formic acid, maleic acid, and other unidentified products .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand for complex compounds and building blocks for biologically active heterocyclic molecules . The compound’s effects are mediated through its ability to inhibit specific enzymes or interact with cellular receptors, leading to the desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kojic Acid: 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one, widely used in the pharmaceutical and cosmetic industries.
5-Hydroxy-2-(5H)-furanone: Known for its high reactivity and use in organic synthesis.
Uniqueness
5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90376-15-1 |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
5-hydroxy-2-(phenoxymethyl)pyran-4-one |
InChI |
InChI=1S/C12H10O4/c13-11-6-10(16-8-12(11)14)7-15-9-4-2-1-3-5-9/h1-6,8,14H,7H2 |
InChI-Schlüssel |
JSSMKIDTDSEMER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=CC(=O)C(=CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


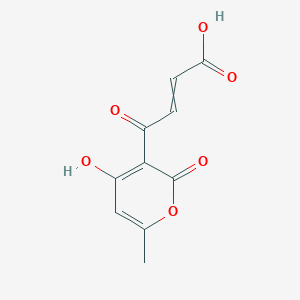
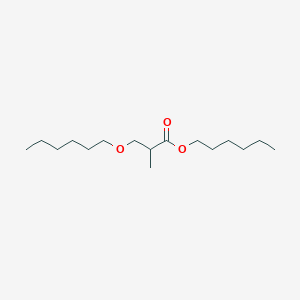
![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
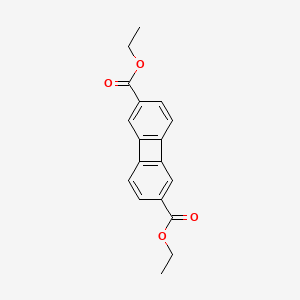
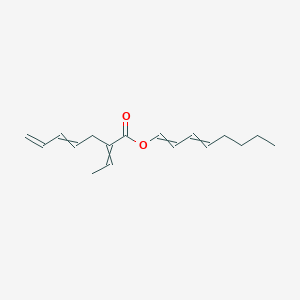
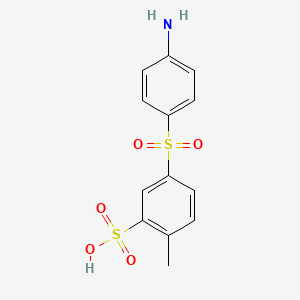
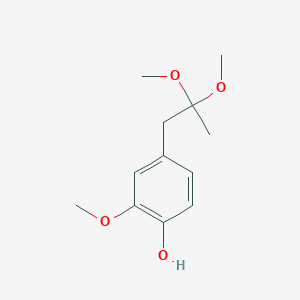

![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)
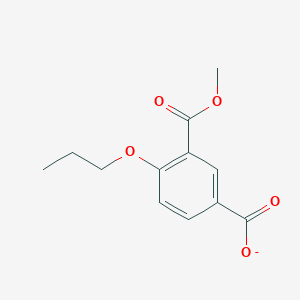
![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
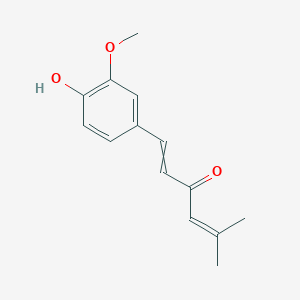
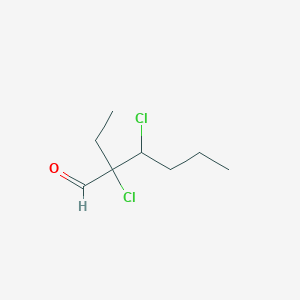
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)
